molecular formula C16H15NO3S2 B2478146 1-phenyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide CAS No. 2034488-85-0

1-phenyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide

Cat. No.: B2478146
CAS No.: 2034488-85-0
M. Wt: 333.42
InChI Key: MEMMRDCWHYFTJI-UHFFFAOYSA-N
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Description

1-Phenyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide core linked to a phenyl group and a furan-thiophene hybrid heterocyclic system. This structure combines aromatic and heteroaromatic motifs, which are common in bioactive molecules due to their electronic and steric properties.

Properties

IUPAC Name

1-phenyl-N-[(5-thiophen-2-ylfuran-2-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S2/c18-22(19,12-13-5-2-1-3-6-13)17-11-14-8-9-15(20-14)16-7-4-10-21-16/h1-10,17H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEMMRDCWHYFTJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide typically involves multi-step organic reactions One common approach is to start with the synthesis of the thiophene and furan rings, followed by their functionalization and subsequent coupling with a phenyl group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and furan rings can be oxidized to form sulfoxides and sulfones.

    Reduction: The compound can be reduced to form corresponding thiol and alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents, acids, and bases are typically employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-phenyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 1-phenyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents on N-Atom Heterocyclic System Melting Point (°C) Yield (%) Reference
1-Phenyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide (Target) Phenyl, furan-thiophene methyl Furan-thiophene N/A N/A -
4-Methyl-N-(3-phenylprop-2-yn-1-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide (1l) 3-Phenylpropynyl, furan-thiophene methyl Furan-thiophene 90–92 71
4-Methyl-N-(prop-2-yn-1-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide (int-8) Propargyl, furan-thiophene methyl Furan-thiophene 127–131 (dec.) 65
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide 5-Chloro-2-methoxyphenyl None (simple benzene ring) N/A N/A
Ranitidine-related compounds (e.g., USP 31 derivatives) Dimethylamino-methyl furan, thioethyl Furan N/A N/A –8

Key Observations:

Substituent Effects :

  • The propargyl group in int-8 () vs. the 3-phenylpropynyl group in 1l () influences solubility and reactivity. The phenylpropynyl substituent in 1l increases molecular weight and lipophilicity, correlating with its lower melting point (90–92°C vs. 127–131°C for int-8) .
  • The absence of a thiophene in ranitidine derivatives (–8) highlights the role of the thiophene-furan system in modulating electronic properties for target binding.

Synthetic Routes :

  • Gold(I)-catalyzed reactions are employed for furan-yne systems (), enabling efficient N-alkynylation. In contrast, ranitidine derivatives use stepwise sulfonation and alkylation () .
  • Chlorosulfonic acid is a key reagent for sulfonyl chloride intermediates (), critical for constructing the sulfonamide backbone .

Chromatographic and Spectroscopic Data

  • Chromatography : Compound 1l () has an Rf of 0.23 (PE/EtOAc 9:1), while int-8 () shows Rf = 0.46 (DCM/PE 8:2), reflecting differences in polarity due to substituents .
  • HRMS Validation : Both 1l and int-8 were confirmed via HRMS (ESI), with deviations <0.002 Da, ensuring synthetic accuracy .

Biological Activity

1-phenyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide is a compound characterized by its complex structure, which combines thiophene, furan, and sulfonamide moieties. This unique combination is believed to confer significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The compound's IUPAC name is 1-phenyl-N-[(5-thiophen-2-ylfuran-2-yl)methyl]methanesulfonamide. Its molecular formula is C16H15NO3S2C_{16}H_{15}NO_3S_2, and it has a molecular weight of approximately 335.42 g/mol. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which can modify its biological activity.

The biological activity of this compound is believed to involve its interaction with specific molecular targets, including enzymes and receptors. This interaction can modulate their activity and trigger downstream signaling pathways, which may contribute to its therapeutic effects.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial properties. For example, derivatives containing thiophene and furan rings have shown effectiveness against various bacterial strains. The exact mechanism typically involves the inhibition of bacterial enzymes or disruption of cell wall synthesis.

Anticancer Activity

Studies have highlighted the potential anticancer properties of thiophene and furan derivatives. These compounds may induce apoptosis in cancer cells through various pathways, including the activation of caspases and inhibition of cell proliferation signals. For instance, compounds with similar structural features have demonstrated IC50 values in the low micromolar range against cancer cell lines.

Case Studies

  • Antimicrobial Activity : A study evaluating a series of furan derivatives found that certain analogs exhibited significant inhibitory effects against Escherichia coli β-glucuronidase (EcGUS), with IC50 values ranging from 0.25 μM to 2.13 μM . This suggests that similar compounds could be effective in targeting microbial enzymes.
  • Anticancer Activity : Another investigation into thiophene derivatives indicated that these compounds could inhibit cancer cell growth effectively, with some exhibiting IC50 values below 10 μM against various cancer cell lines . This points to the potential of this compound in oncological applications.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

Structural FeatureEffect on Activity
Presence of thiopheneEnhances antimicrobial activity
Furan ring substitutionModulates anticancer efficacy
Sulfonamide groupIncreases solubility and bioavailability

Q & A

Q. What synthetic routes and reaction conditions are optimal for synthesizing 1-phenyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide?

The synthesis typically involves multi-step reactions, starting with the preparation of the thiophene-furan moiety followed by sulfonamide coupling. Key steps include:

  • Nucleophilic substitution to attach the methanesulfonamide group to the furan-thiophene scaffold.
  • Buchwald-Hartwig amination or Mitsunobu reactions for coupling aromatic groups. Critical parameters include solvent choice (e.g., DMF or THF), temperature control (60–100°C), and catalyst selection (e.g., Pd-based catalysts for cross-coupling). Yield optimization often requires iterative adjustment of stoichiometry and reaction time .

Q. Which spectroscopic techniques are essential for structural confirmation and purity assessment?

A combination of 1H/13C NMR (to confirm substituent connectivity), high-resolution mass spectrometry (HR-MS) (for molecular weight validation), and FT-IR spectroscopy (to identify sulfonamide S=O and N-H stretches) is recommended. Purity is assessed via HPLC with UV detection at 254 nm, ensuring ≥95% purity for biological assays .

Advanced Research Questions

Q. How can DFT calculations predict electronic properties and stability of this compound?

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level can model the compound’s equilibrium geometry, frontier molecular orbitals (FMOs), and UV-Vis absorption spectra. Key outputs include:

  • HOMO-LUMO energy gaps (predicting reactivity and charge transfer).
  • Electrostatic potential maps (identifying nucleophilic/electrophilic sites). Validation against experimental UV-Vis data (e.g., λmax) ensures accuracy .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., IC50 variability) may arise from differences in assay conditions (e.g., cell lines, serum concentrations). To address this:

  • Perform dose-response curves under standardized conditions.
  • Use isothermal titration calorimetry (ITC) to validate binding affinities.
  • Cross-validate with molecular dynamics simulations to assess target-ligand stability .

Q. How do structural modifications influence solubility and target binding?

Substituent effects can be systematically studied via:

  • Analog synthesis : Introduce electron-withdrawing groups (e.g., -CF3) to enhance metabolic stability.
  • LogP measurements : Correlate hydrophobicity with membrane permeability.
  • Surface plasmon resonance (SPR) : Quantify binding kinetics to targets like kinases or GPCRs .

Q. What methods elucidate metabolic pathways and degradation products?

  • In vitro metabolism : Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS .
  • In silico prediction : Tools like SWISSADME predict Phase I/II metabolism sites (e.g., sulfonamide hydrolysis or furan oxidation) .

Q. Which techniques identify cellular targets in cancer research?

  • Proteome-wide profiling : Use activity-based protein profiling (ABPP) with clickable probes.
  • X-ray crystallography : Resolve ligand-target complexes (e.g., with carbonic anhydrase IX).
  • CRISPR-Cas9 screens : Identify gene knockouts that reduce compound efficacy .

Methodological Considerations

  • Data Reproducibility : Document reaction conditions (e.g., inert atmosphere, moisture sensitivity) and biological assay protocols in detail .
  • Computational Validation : Cross-check DFT results with experimental spectroscopic data to refine computational models .

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